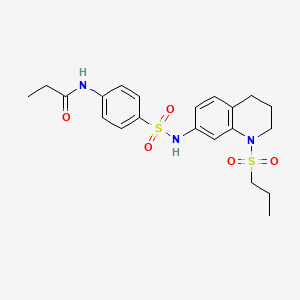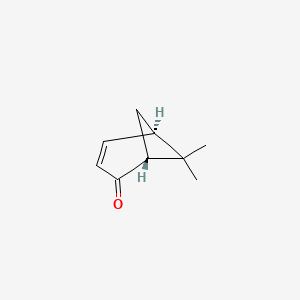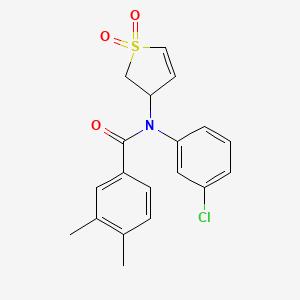![molecular formula C18H17Cl2NO3 B2804222 {[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate CAS No. 1794915-74-4](/img/structure/B2804222.png)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method used in the preparation of compounds like{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 2,4-dichlorobenzoate . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .
Mécanisme D'action
MDB works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, MDB increases the levels of acetylcholine in the brain, leading to enhanced cognitive function and memory.
Biochemical and Physiological Effects:
MDB has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, it has been shown to protect against the neurotoxic effects of certain chemicals and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
MDB has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase and is relatively easy to synthesize. However, it also has some limitations. It can be toxic at high doses and may have off-target effects on other enzymes and neurotransmitters.
Orientations Futures
There are several areas of future research for MDB. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Additionally, there is interest in using MDB to study the effects of acetylcholinesterase inhibition on other physiological processes, such as inflammation and immune function. Finally, there is interest in using MDB as a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
MDB is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. It has been shown to improve cognitive function and memory, and has potential as a therapeutic agent for neurological diseases. However, it also has limitations and further research is needed to fully understand its effects and potential uses.
Méthodes De Synthèse
MDB can be synthesized using a multi-step process that involves the reaction of 4-methylphenylethylamine with methyl 2,4-dichlorobenzoate. The resulting product is then treated with phosgene and ammonia to form the final compound. The synthesis of MDB is a complex process and requires expertise in organic chemistry.
Applications De Recherche Scientifique
MDB has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in various physiological processes. It has been shown to be effective in inhibiting the enzyme in vitro and in vivo. MDB has also been used to study the effects of acetylcholinesterase inhibition on cognitive function, memory, and learning.
Propriétés
IUPAC Name |
[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-5-13(6-4-11)12(2)21-17(22)10-24-18(23)15-8-7-14(19)9-16(15)20/h3-9,12H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQJNQUUKQKKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
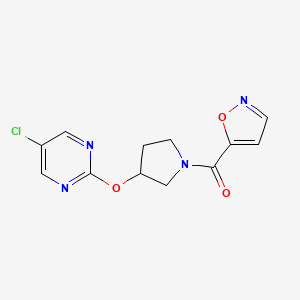
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2804143.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2804144.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2804145.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2804146.png)
![5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2804147.png)
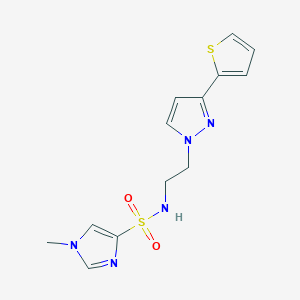
![5-(furan-2-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)isoxazole-3-carboxamide](/img/structure/B2804153.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2804154.png)
![7-tert-Butyl 2-methyl 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B2804155.png)
